3-(4-Chloro-3-methoxyphenyl)-1H-indene

Inflammation Enzyme Inhibition Myeloperoxidase

Sourcing a generic indene scaffold risks assay failure due to subtle substitution-dependent shifts in bioactivity. 3-(4-Chloro-3-methoxyphenyl)-1H-indene (CAS 120083-82-1) eliminates this uncertainty with a defined, potent profile. · Low nanomolar IC50 against MPO validates immediate use as a positive control in inflammation models. · Strong in silico antineoplastic prediction (Pa 0.961) provides a focused starting point for oncology hit-to-lead. · Pre-functionalized building block saves weeks of synthetic effort for complex molecule construction.

Molecular Formula C16H13ClO
Molecular Weight 256.72 g/mol
CAS No. 120083-82-1
Cat. No. B14287198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Chloro-3-methoxyphenyl)-1H-indene
CAS120083-82-1
Molecular FormulaC16H13ClO
Molecular Weight256.72 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C2=CCC3=CC=CC=C32)Cl
InChIInChI=1S/C16H13ClO/c1-18-16-10-12(7-9-15(16)17)14-8-6-11-4-2-3-5-13(11)14/h2-5,7-10H,6H2,1H3
InChIKeyVMDMRVKGRCJKAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Chloro-3-methoxyphenyl)-1H-indene: Indene Scaffold Overview


3-(4-Chloro-3-methoxyphenyl)-1H-indene (CAS: 120083-82-1) is a synthetic organic compound belonging to the substituted indene class [1]. It features a 1H-indene core functionalized at the 3-position with a 4-chloro-3-methoxyphenyl group. This specific substitution pattern imparts distinct chemical properties, including moderate lipophilicity, making it a valuable scaffold in medicinal chemistry and organic synthesis research . The compound is primarily procured as a research intermediate for further derivatization, with commercial availability typically at purities suitable for research and development .

Generic Substitution Risks for 3-(4-Chloro-3-methoxyphenyl)-1H-indene


Substituting 3-(4-Chloro-3-methoxyphenyl)-1H-indene with a generic or seemingly similar indene derivative can lead to experimental failure or unreliable results. This is because subtle changes in the substitution pattern on the indene core or the pendant phenyl ring profoundly impact both physicochemical and biological properties [1]. For instance, simply repositioning the chloro and methoxy groups or altering the indene core to an indane can drastically change a molecule's lipophilicity, solubility, and its ability to engage specific biological targets [2]. The specific combination and position of the chloro and methoxy substituents on the phenyl ring are critical for intended interactions in assays and synthetic routes, meaning that a near-analog cannot be assumed to be functionally equivalent without direct, quantitative comparative data [3].

Quantitative Evidence Guide for 3-(4-Chloro-3-methoxyphenyl)-1H-indene


Myeloperoxidase (MPO) Inhibition Potency

The compound demonstrates potent inhibition of the enzyme Myeloperoxidase (MPO), a key mediator in inflammatory diseases. In a biochemical assay measuring chlorination activity, 3-(4-chloro-3-methoxyphenyl)-1H-indene exhibited an IC50 of 1 nM against MPO of unknown origin, and an IC50 of 1.40 nM against recombinant human MPO [1]. While this is a direct measurement for the target compound, the data for a direct comparator is unavailable. The potency of this compound is notable as it falls within the low nanomolar range, a threshold generally considered high for enzyme inhibition.

Inflammation Enzyme Inhibition Myeloperoxidase

Lipophilicity and Predicted Solubility

Lipophilicity, a key determinant of membrane permeability and solubility, can be inferred from predicted LogP values. 3-(4-Chloro-3-methoxyphenyl)-1H-indene has a predicted LogP value of approximately 4.41 . In comparison, a closely related structural analog, 3-(4-methoxyphenyl)-1H-indene (lacking the chloro substituent), is predicted to have a significantly lower LogP, resulting in a different physicochemical profile. This difference highlights the impact of the chloro substitution on enhancing lipophilicity. The aqueous solubility for 3-(4-Chloro-3-methoxyphenyl)-1H-indene is reported as 38 units, confirming its limited water solubility and guiding solvent selection for experiments .

Physicochemical Properties Solubility Lipophilicity

Synthetic Intermediate Utility

The compound's value as a synthetic intermediate is underscored by its inclusion in patents for preparing 1,3-substituted indenes . Its specific substitution pattern is non-trivial to achieve in a single step from simpler indenes, making it a valuable, pre-functionalized building block. In contrast, a common alternative, such as unsubstituted 1H-indene, would require multiple additional synthetic steps (e.g., halogenation, coupling) to achieve the same 3-(4-chloro-3-methoxyphenyl) substitution, leading to lower overall yields and increased time and cost. The availability of this compound at >95% purity provides a reliable and efficient entry point for complex molecule synthesis, bypassing the need for challenging and low-yielding functionalization of simpler indenes.

Organic Synthesis Synthetic Intermediate Functionalization

Predicted Biological Activity Profile

In silico prediction tools (PASS) suggest a multi-faceted biological activity profile for 3-(4-Chloro-3-methoxyphenyl)-1H-indene. The highest probability activities (Pa > 0.95) include: Lipid metabolism regulator (Pa = 0.999), Angiogenesis stimulant (Pa = 0.995), DNA synthesis inhibitor (Pa = 0.991), Apoptosis agonist (Pa = 0.979), and Antineoplastic (Pa = 0.961) [1]. While these are computational predictions and not direct experimental data, the strong probabilities across several therapeutically relevant areas provide a focused hypothesis for experimental validation. A structurally similar but not identical indene, 2-(4-methoxyphenyl)-1-[[4-(2-pyrrolidin-1-ylethoxy)phenyl]methyl]-2,3-dihydroindene-1,5-diol, is claimed for SERM activity [2], suggesting that the indene scaffold is privileged for modulating nuclear receptors. The specific activity profile of the target compound differentiates it from other indenes and guides researchers toward specific disease models.

Bioactivity Prediction In Silico Screening Drug Discovery

Key Applications of 3-(4-Chloro-3-methoxyphenyl)-1H-indene


Potent MPO Inhibitor for Inflammatory Disease Models

Given its demonstrated low nanomolar IC50 against MPO [1], this compound is a prime candidate for use as a positive control or a starting point for medicinal chemistry optimization in cellular and in vivo models of inflammation. Researchers investigating conditions such as cardiovascular disease, rheumatoid arthritis, or neuroinflammation can procure this specific compound to validate MPO as a target in their model system, leveraging its well-defined and potent enzyme inhibition profile.

Advanced Synthetic Intermediate for Complex Molecules

The compound's defined substitution pattern makes it an ideal, pre-functionalized building block for the synthesis of more complex molecules [1]. Procurement for this application is justified by the significant time and cost savings compared to synthesizing the same intermediate from simpler starting materials . It is particularly useful for chemists developing new pharmaceutical candidates or materials where the 3-(4-chloro-3-methoxyphenyl)-1H-indene core is a key pharmacophore or structural element.

Physicochemically Characterized Tool for Assay Development

With a known aqueous solubility value and a predicted LogP [1], this compound is a reliable tool for developing and validating new biochemical or cell-based assays. Its moderate lipophilicity profile informs the selection of appropriate solvents (e.g., DMSO) and assay buffers, minimizing the risk of compound precipitation and ensuring accurate and reproducible experimental results. This is a crucial procurement consideration for screening facilities and academic labs aiming to establish robust assay protocols.

Starting Point for Antineoplastic Drug Discovery

Based on its strong in silico predictions as a DNA synthesis inhibitor (Pa = 0.991) and antineoplastic (Pa = 0.961) agent [1], this compound is an attractive starting point for hit-to-lead programs in oncology. Procurement is warranted for laboratories seeking to rapidly validate these computationally-derived hypotheses. The specific predicted profile distinguishes it from other indenes and provides a clear, focused direction for initial cell viability and mechanism-of-action studies, potentially accelerating early-stage drug discovery efforts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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